2,3-Dihydroxybenzaldehyde
Overview
Description
2,3-Dihydroxybenzaldehyde is a chemical compound with the formula C7H6O3 . It is a light yellow to beige-greenish crystalline powder . It is used in the synthesis of copper (II) complexes of Schiff bases .
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular weight of 2,3-Dihydroxybenzaldehyde is 138.1207 . The IUPAC Standard InChI is InChI=1S/C7H6O3/c8-4-5-2-1-3-6 (9)7 (5)10/h1-4,9-10H .
Chemical Reactions Analysis
The electrochemical oxidation of 2,3-dihydroxybenzaldehyde in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . It was used in the synthesis of copper (II) complexes of Schiff bases .
Physical And Chemical Properties Analysis
2,3-Dihydroxybenzaldehyde has a density of 1.4±0.1 g/cm3 . Its boiling point is 240.0±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.6±3.0 kJ/mol . The flash point is 113.2±18.3 °C .
Scientific Research Applications
Synthesis of Schiff Bases
2,3-Dihydroxybenzaldehyde: is utilized in the synthesis of Schiff bases, which are an important class of organic compounds. Schiff bases formed from this aldehyde are used to create copper (II) complexes . These complexes have various applications, including catalysis, enzyme inhibition, and as ligands in coordination chemistry.
Electrochemical Studies
This compound is subject to electrochemical oxidation in methanol across different pH levels. The process has been studied using techniques like cyclic voltammetry and controlled-potential coulometry . Such studies are crucial for understanding the redox behavior of organic molecules, which is essential in fields like battery technology and corrosion prevention.
Synthesis of Hydrazones
Hydrazones are another category of organic compounds for which 2,3-Dihydroxybenzaldehyde serves as a precursor. The synthesis of hydrazones involves the reaction of the aldehyde with hydrazides. These compounds have significant pharmacological properties and are used in the development of new medications .
Preparation of Quinazolines
Quinazolines are heterocyclic compounds with applications in medicinal chemistry due to their biological activities, such as anti-inflammatory and analgesic properties2,3-Dihydroxybenzaldehyde is used in the preparation of quinazolines through various synthetic approaches, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Colorimetric Sensors
The derivatives of 2,3-Dihydroxybenzaldehyde can be used to create colorimetric sensors. These sensors change color in response to specific stimuli, such as temperature changes. This application is particularly useful in the development of smart packaging and environmental monitoring systems .
Antimicrobial and Cytotoxic Activities
Compounds synthesized from 2,3-Dihydroxybenzaldehyde , such as hydrazones and quinazolines, are evaluated for their antimicrobial and cytotoxic activities. These studies are vital for discovering new drugs that can combat various human cancer cell lines and bacterial strains .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOUPGDGMCKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179411 | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxybenzaldehyde | |
CAS RN |
24677-78-9 | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24677-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24677-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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